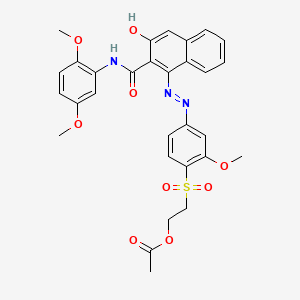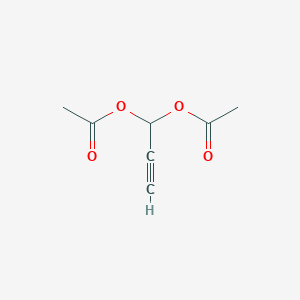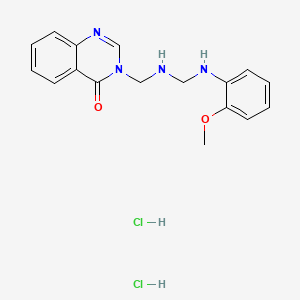
7,8-Dimethylquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Dimethylquinoline-3-carboxamide is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinoline core with two methyl groups at positions 7 and 8, and a carboxamide group at position 3.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethylquinoline-3-carboxamide typically involves the condensation of ethyl acetoacetate with α-amino acetophenone in the presence of p-toluenesulfonic acid (p-TSA) to form 2,4-dimethylquinoline-3-carboxylate . This intermediate can then be converted to the carboxamide derivative through amidation reactions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar condensation and amidation reactions, optimized for yield and purity.
化学反応の分析
Types of Reactions: 7,8-Dimethylquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 5 and 6.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
科学的研究の応用
7,8-Dimethylquinoline-3-carboxamide has been explored for various scientific research applications:
作用機序
The mechanism of action of 7,8-Dimethylquinoline-3-carboxamide involves its interaction with various molecular targets. For instance, quinoline-3-carboxamides like laquinimod exert their effects by binding to the aryl hydrocarbon receptor, leading to the activation of natural killer cells and modulation of immune responses . This interaction can inhibit the proliferation of cancer cells and reduce inflammation in autoimmune diseases.
類似化合物との比較
Quinoline-3-carboxamide: Shares the quinoline core but lacks the methyl groups at positions 7 and 8.
2,4-Dimethylquinoline: Similar structure but without the carboxamide group.
Laquinimod: A quinoline-3-carboxamide derivative with immunomodulatory properties.
Uniqueness: 7,8-Dimethylquinoline-3-carboxamide is unique due to the presence of both methyl groups and the carboxamide functionality, which contribute to its distinct chemical reactivity and biological activity. These structural features enhance its potential as a versatile compound for various applications in chemistry, biology, and medicine.
特性
分子式 |
C12H12N2O |
|---|---|
分子量 |
200.24 g/mol |
IUPAC名 |
7,8-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C12H12N2O/c1-7-3-4-9-5-10(12(13)15)6-14-11(9)8(7)2/h3-6H,1-2H3,(H2,13,15) |
InChIキー |
DGDUQGRHKFWDRC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=NC=C(C=C2C=C1)C(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![calcium;1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13775006.png)













